Phenyltrimethylammonium hydroxide

Overview

Description

Phenyltrimethylammonium hydroxide is a quaternary ammonium compound with the chemical formula C₉H₁₅NO . It is commonly used as a methylating reagent in various chemical reactions. This compound is known for its ability to act as a strong base and is often utilized in gas chromatography and mass spectrometry applications .

Mechanism of Action

Target of Action

Phenyltrimethylammonium hydroxide primarily targets the central nervous system and optic organ, causing systemic toxicity . It is also known to cause damage to organs through prolonged or repeated exposure .

Mode of Action

As a strong base, this compound is commonly used in organic synthesis . It acts as a methylating reagent and a deprotecting agent for the removal of t-butoxycarbonyl (Boc) groups from amino acids or peptides and benzyl protecting groups from alcohols or amines .

Biochemical Pathways

This compound is involved in the initiation of the polymerization of certain monomers, such as 1,8-dihydroxymethyl-1,3,5,7-octatetrayne (DHOT), for the preparation of polymer nanospheres . It is also used as a base in the synthesis of alkyl 3-nitroacrylates via aldol reaction with nitroacetaldehyde or nitroacetone .

Pharmacokinetics

Given its systemic toxicity, it is likely that it is rapidly absorbed and distributed throughout the body, particularly to the central nervous system and optic organ .

Result of Action

The primary result of this compound’s action is systemic toxicity, particularly to the central nervous system and optic organ . It can also cause damage to organs through prolonged or repeated exposure .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its efficacy as a base in organic synthesis can be affected by the presence of other bases or acids in the reaction environment . Additionally, its stability may be affected by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

Phenyltrimethylammonium hydroxide plays a significant role in biochemical reactions. It is a methylating reagent , suitable for the derivatization of amino acids, n-methyl and n-aryl carbamates, and fatty acids

Cellular Effects

It has been used in the formation of quasi-2D perovskite phase in solar cells, which has shown beneficial effects on charge transport and stability

Molecular Mechanism

It is known to participate in esterification reactions

Temporal Effects in Laboratory Settings

This compound has been used in the formation of quasi-2D perovskite phase in solar cells, which showed excellent stability under heat or light

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyltrimethylammonium hydroxide can be synthesized through the reaction of trimethylamine with benzyl chloride, followed by hydrolysis. The reaction typically occurs under mild conditions, with the use of a solvent such as methanol or water .

Industrial Production Methods

In industrial settings, this compound is produced by the quaternization of trimethylamine with benzyl chloride, followed by neutralization with a base such as sodium hydroxide. The resulting product is then purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Phenyltrimethylammonium hydroxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenyltrimethylammonium oxide.

Reduction: It can be reduced to form phenyltrimethylamine.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Phenyltrimethylammonium oxide.

Reduction: Phenyltrimethylamine.

Substitution: Various alkylated and acylated derivatives.

Scientific Research Applications

Phenyltrimethylammonium hydroxide has a wide range of applications in scientific research, including:

Chemistry: Used as a methylating reagent in organic synthesis and as a phase transfer catalyst in various reactions.

Biology: Employed in the derivatization of amino acids and fatty acids for analytical purposes.

Industry: Used in the production of polymers and as a stabilizer in perovskite solar cells.

Comparison with Similar Compounds

Similar Compounds

Tetramethylammonium hydroxide: Another quaternary ammonium compound with similar basicity and methylating properties.

Tetrapropylammonium hydroxide: Used in similar applications but with different steric properties due to the larger alkyl groups.

Hexadecyltrimethylammonium hydroxide: Used in surfactant applications due to its long alkyl chain.

Uniqueness

Phenyltrimethylammonium hydroxide is unique due to its aromatic phenyl group, which imparts distinct chemical properties compared to other quaternary ammonium compounds. This aromatic group enhances its ability to participate in π-π interactions and other specific reactions that are not possible with aliphatic quaternary ammonium compounds .

Biological Activity

Phenyltrimethylammonium hydroxide (PTMAH), also known as trimethylphenylammonium hydroxide, is a quaternary ammonium compound with significant applications in various fields, including analytical chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, toxicity, and potential applications based on diverse research findings.

- Molecular Formula : C₉H₁₅NO

- Molar Mass : 153.23 g/mol

- CAS Number : 1899-02-1

- Physical State : Colorless liquid, often used in a 0.1 M solution in methanol .

Mechanisms of Biological Activity

PTMAH exhibits various biological activities primarily due to its cationic nature, which allows it to interact with negatively charged biological membranes and molecules. The following mechanisms have been identified:

- Membrane Disruption : PTMAH can disrupt lipid bilayers due to its amphiphilic properties, leading to increased permeability and potential cytotoxic effects on cells .

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes by altering the local pH or through direct interaction with enzyme active sites .

- Cellular Uptake : The compound's positive charge facilitates its uptake into cells, making it useful for drug delivery systems .

Toxicity and Safety Considerations

PTMAH is classified as toxic upon ingestion, inhalation, or skin contact. It can cause serious eye irritation and skin burns. Safety data sheets recommend wearing protective gear when handling this compound . The following hazards have been documented:

- Toxicity : Toxic if swallowed or in contact with skin.

- Irritation : Causes serious eye irritation and skin irritation.

- Flammability : Highly flammable liquid and vapor .

Applications in Research

PTMAH is utilized in various research contexts:

- Chromatography : As a derivatization agent in gas chromatography/mass spectrometry (GC/MS), it enhances the detection of acidic compounds by forming stable ion pairs .

- Biological Studies : PTMAH has been employed in studies examining cellular uptake mechanisms of drugs and other cationic compounds .

1. Application in Drug Delivery Systems

A study explored the use of PTMAH as a carrier for cationic porphyrins in cancer treatment. The research indicated that the overall charge distribution significantly affected cellular uptake and phototoxicity, suggesting that PTMAH could enhance the efficacy of photodynamic therapy agents .

2. Environmental Impact

Research highlighted the role of PTMAH in degrading organic pollutants in wastewater treatment processes. Specifically, studies demonstrated that microorganisms enriched with PTMAH could effectively degrade compounds without increasing total organic carbon levels in effluents, showcasing its potential for environmental applications .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of PTMAH compared to other quaternary ammonium compounds.

| Compound | Membrane Disruption | Enzymatic Inhibition | Cellular Uptake |

|---|---|---|---|

| This compound | High | Moderate | High |

| Tetramethylammonium Hydroxide | Moderate | Low | Moderate |

| Benzyltrimethylammonium Hydroxide | Low | High | Low |

Properties

IUPAC Name |

trimethyl(phenyl)azanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.H2O/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADKRTWCOYPCPH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

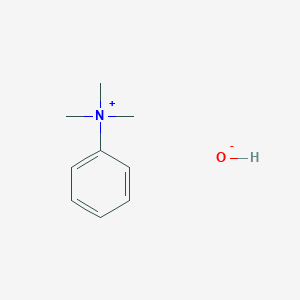

C[N+](C)(C)C1=CC=CC=C1.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3426-74-2 (Parent) | |

| Record name | Benzenaminium, N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50883769 | |

| Record name | Benzenaminium, N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

20-30% Aqueous solution: Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Trimethylphenylammonium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18358 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1899-02-1 | |

| Record name | Trimethylphenylammonium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1899-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenaminium, N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenaminium, N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenaminium, N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N-trimethylanilinium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.